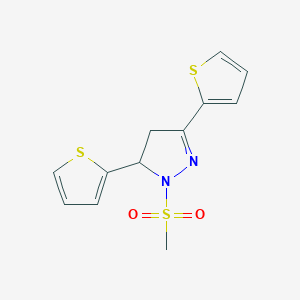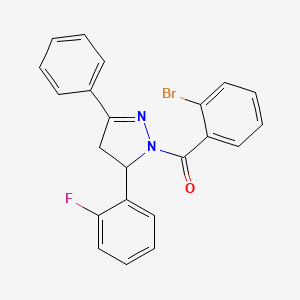![molecular formula C22H25N7O4 B4109624 2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4109624.png)
2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine
Übersicht
Beschreibung
2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine, also known as BPR1K653, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a promising candidate for cancer therapy due to its ability to inhibit the activity of multiple kinases that are involved in cancer cell growth and survival.
Wirkmechanismus
2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine works by inhibiting the activity of multiple kinases that are involved in cancer cell growth and survival. It does this by binding to the ATP-binding site of these kinases, preventing them from phosphorylating their downstream targets. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. It can also inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine is that it has a broad spectrum of activity against multiple kinases that are involved in cancer cell growth and survival. This means that it has the potential to be effective against a wide range of cancer types. However, one limitation of 2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine is that it has a relatively short half-life in vivo, which may limit its effectiveness as a cancer therapy.
Zukünftige Richtungen
There are a number of future directions for research on 2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine. One area of focus is the development of more potent and selective inhibitors of the kinases that are targeted by 2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine. Another area of focus is the development of combination therapies that include 2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine with other cancer drugs to enhance its effectiveness. Finally, there is a need for further studies to determine the optimal dosing and treatment regimens for 2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine in order to maximize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of multiple kinases that are involved in cancer cell growth and survival, including AKT, mTOR, and ERK. In preclinical studies, 2-{[6-(benzyloxy)-3-pyridazinyl]oxy}-4,6-di-4-morpholinyl-1,3,5-triazine has demonstrated potent anti-tumor activity in a variety of cancer cell lines and animal models.
Eigenschaften
IUPAC Name |
4-[4-morpholin-4-yl-6-(6-phenylmethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O4/c1-2-4-17(5-3-1)16-32-18-6-7-19(27-26-18)33-22-24-20(28-8-12-30-13-9-28)23-21(25-22)29-10-14-31-15-11-29/h1-7H,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNTZSONBRBNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=NN=C(C=C3)OCC4=CC=CC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{1-[4-allyl-5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4109544.png)
![4-(4-methylphenyl)-2-[5-(4-morpholinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4109555.png)
![1-benzoyl-1a-(2-furoyl)-1-methyl-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4109559.png)

![5-(2-chlorophenyl)-7-(2,6-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109565.png)
![ethyl 1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4109576.png)

![4-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B4109602.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4109606.png)
![2-[1-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4109614.png)


![N-benzyl-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4109630.png)